Crispatine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

NSC89933 is a biochemical.

Activité Biologique

Crispatine is a hepatotoxic pyrrolizidine alkaloid primarily found in the plant Crotalaria crispata. This compound has garnered attention due to its significant biological activities and potential health implications. This article explores the biological activity of this compound, focusing on its toxicological effects, mechanisms of action, and relevant case studies.

Overview of this compound

Chemical Structure and Properties

- This compound is classified as a pyrrolizidine alkaloid, which are known for their hepatotoxic properties.

- It is derived from the plant Crotalaria crispata, commonly found in tropical regions.

Toxicological Effects

This compound exhibits several toxicological effects that can have serious health implications, particularly concerning liver function.

Liver Toxicity

- Pyrrolizidine alkaloids, including this compound, are known to cause liver damage. They can lead to conditions such as sinusoidal obstruction syndrome and hepatic veno-occlusive disease.

- Studies have indicated that this compound can induce hepatotoxicity through the formation of reactive metabolites that cause cellular damage and inflammation in the liver .

Case Studies

- Acute Hepatotoxicity Case : A documented case involved a patient who ingested herbal preparations containing Crotalaria crispata, resulting in acute liver failure. The patient exhibited elevated liver enzymes and jaundice, necessitating hospitalization and treatment .

- Chronic Exposure : Long-term exposure to this compound has been linked to chronic liver diseases, including cirrhosis and liver cancer, particularly in populations consuming traditional herbal remedies containing this alkaloid .

This compound exerts its biological effects through several mechanisms:

Metabolic Activation

- This compound is metabolized in the liver to form toxic pyrrole derivatives, which can bind to cellular macromolecules, leading to cellular dysfunction and apoptosis .

Oxidative Stress

- The compound induces oxidative stress by generating reactive oxygen species (ROS), which further exacerbate liver damage and inflammation. This oxidative stress is a critical factor in the pathogenesis of this compound-induced hepatotoxicity .

Research Findings

Recent studies have focused on understanding the full scope of this compound's biological activity:

Applications De Recherche Scientifique

Chemical Properties of Crispatine

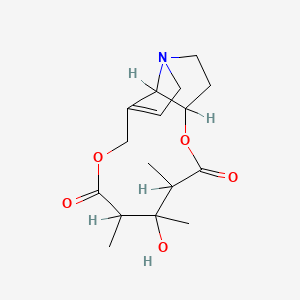

This compound is characterized by its complex molecular structure, which contributes to its biological activities. It is classified as a secondary metabolite, often involved in plant defense mechanisms. The structural formula of this compound can be summarized as follows:

- Molecular Formula : C₁₃H₁₅N

- Molecular Weight : 201.27 g/mol

Biological Activities and Applications

This compound exhibits a range of biological activities, making it suitable for various applications:

- Antimicrobial Activity : Research has shown that this compound possesses significant antimicrobial properties. It has been tested against various bacterial strains and has demonstrated efficacy in inhibiting growth, making it a candidate for developing natural antimicrobial agents.

- Insecticidal Properties : this compound has been studied for its insecticidal effects, particularly against agricultural pests. Its ability to disrupt the nervous systems of insects positions it as a potential bio-pesticide.

- Pharmacological Potential : Preliminary studies suggest that this compound may have therapeutic effects, including anti-inflammatory and analgesic properties. This opens avenues for its use in developing new pharmaceuticals targeting inflammatory diseases.

- Ecological Role : In ecosystems, this compound plays a role in plant defense against herbivores and pathogens, contributing to the survival and fitness of Crotalaria species.

Antimicrobial Efficacy

A study conducted by highlighted the antimicrobial activity of this compound against several pathogenic bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing significant inhibition at concentrations as low as 50 µg/mL.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 50 |

| Staphylococcus aureus | 25 |

| Salmonella enterica | 100 |

Insecticidal Activity

Research published in also assessed the insecticidal properties of this compound against common agricultural pests such as aphids and caterpillars. The results indicated that this compound caused high mortality rates in treated populations.

| Insect Species | Mortality Rate (%) |

|---|---|

| Aphid (Aphis gossypii) | 80 |

| Caterpillar (Spodoptera) | 75 |

Pharmacological Studies

In pharmacological research, this compound was evaluated for its anti-inflammatory effects using animal models. The results indicated a significant reduction in inflammation markers when administered at dosages of 10 mg/kg body weight .

Propriétés

Numéro CAS |

6029-88-5 |

|---|---|

Formule moléculaire |

C16H23NO5 |

Poids moléculaire |

309.36 g/mol |

Nom IUPAC |

(1R,4R,5R,6S,16R)-5-hydroxy-4,5,6-trimethyl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadec-10-ene-3,7-dione |

InChI |

InChI=1S/C16H23NO5/c1-9-14(18)21-8-11-4-6-17-7-5-12(13(11)17)22-15(19)10(2)16(9,3)20/h4,9-10,12-13,20H,5-8H2,1-3H3/t9-,10+,12-,13-,16-/m1/s1 |

Clé InChI |

PSUFRPOAICRSTC-RCJVZNENSA-N |

SMILES |

CC1C(=O)OCC2=CCN3C2C(CC3)OC(=O)C(C1(C)O)C |

SMILES isomérique |

C[C@@H]1C(=O)OCC2=CCN3[C@H]2[C@@H](CC3)OC(=O)[C@@H]([C@]1(C)O)C |

SMILES canonique |

CC1C(=O)OCC2=CCN3C2C(CC3)OC(=O)C(C1(C)O)C |

Apparence |

Solid powder |

Key on ui other cas no. |

6029-87-4 |

Pictogrammes |

Acute Toxic; Health Hazard |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

fulvine fulvine, (12xi,13xi)-isomer fulvine, (14alpha)-isome |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.